![molecular formula C16H14FN3O3S2 B2619181 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899966-12-2](/img/structure/B2619181.png)
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The mode of action of these compounds depends on their specific targets. For instance, as KATP channel activators, they would increase the activity of these channels, leading to various physiological effects
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound acts as a KATP channel activator, it could affect insulin secretion and other related metabolic pathways
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. For example, as KATP channel activators, they could affect insulin secretion and glucose metabolism
Biochemical Analysis
Biochemical Properties
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiadiazine derivatives have been reported to act as KATP channel activators, influencing pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with these channels can modulate insulin release and vascular tone, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiadiazine derivatives have been shown to inhibit insulin release from pancreatic B cells, which can be beneficial in managing hyperinsulinemia . Additionally, the compound’s impact on vascular smooth muscle cells can lead to changes in vascular tone and blood pressure regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context. For instance, its role as a KATP channel activator involves binding to the channel and modulating its activity, which in turn affects insulin release and vascular tone . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiadiazine derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on insulin release and vascular tone regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate insulin release and vascular tone without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to pancreatic B cells or vascular tissues . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role as a KATP channel activator can influence glucose metabolism by modulating insulin release . Additionally, the compound’s interactions with other metabolic enzymes may affect lipid and protein metabolism, contributing to its diverse pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. For example, its distribution in pancreatic and vascular tissues is critical for its therapeutic effects on insulin release and vascular tone . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in pancreatic B cells or vascular smooth muscle cells can influence its effects on insulin release and vascular tone . Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.
Attachment of the Acetamide Moiety: The final step involves the coupling of the benzothiadiazine-sulfanyl intermediate with 4-fluorobenzylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds derived from benzothiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Properties : Benzothiadiazine derivatives have been investigated for their anticancer effects. The compound may interact with cellular pathways to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the benzothiadiazine structure can enhance its efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Biological Mechanisms
The biological mechanisms through which 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide exerts its effects are still under investigation. However, it is hypothesized that the compound may:
- Inhibit specific enzymes involved in inflammatory processes.
- Interact with DNA or RNA synthesis pathways in cancer cells.
- Alter membrane permeability in microbial cells leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several benzothiadiazine derivatives against a panel of bacteria and fungi. The results indicated that modifications to the sulfanyl group significantly enhanced antimicrobial activity .
- Cancer Research : In vitro studies demonstrated that certain benzothiadiazine derivatives could inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. Further research is needed to elucidate the precise molecular targets involved .
- Inflammation Models : Animal models of inflammation have shown that compounds similar to this compound can reduce markers of inflammation when administered prior to inflammatory stimuli .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar pharmacological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups also show comparable biological activities.
Uniqueness
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is unique due to the presence of the 4-fluorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its potential as a therapeutic agent.
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a member of the benzothiadiazine derivative class. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiadiazine ring system linked to a sulfanyl-acetamide moiety. The presence of a fluorophenyl group enhances its pharmacological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H17N3O4S |
Molecular Weight | 359.40 g/mol |
CAS Number | 886954-69-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.
- Receptor Modulation : The compound has shown potential in modulating receptor activity related to pain and inflammation pathways.
Anti-inflammatory Effects
Research indicates that benzothiadiazine derivatives exhibit significant anti-inflammatory properties. This specific compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.
Antinociceptive Activity
Studies have demonstrated that the compound can effectively reduce nociception induced by various stimuli (e.g., acetic acid). This suggests potential applications in pain management.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds within the benzothiadiazine class. Key findings include:
- Study on Inflammatory Response : A study involving animal models showed that treatment with the compound resulted in reduced paw edema and myeloperoxidase activity, indicating its effectiveness in managing inflammation .
- Antinociceptive Testing : In a controlled experiment, the compound was administered to mice prior to inducing pain via glutamate injection. Results indicated a significant decrease in pain response compared to control groups .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-12-7-5-11(6-8-12)9-18-15(21)10-24-16-19-13-3-1-2-4-14(13)25(22,23)20-16/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKTPWEHAFOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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